molecular formula C9H8Cl2 B1582628 (2,2-Dichlorocyclopropyl)benzene CAS No. 2415-80-7

(2,2-Dichlorocyclopropyl)benzene

Cat. No. B1582628
CAS RN: 2415-80-7
M. Wt: 187.06 g/mol
InChI Key: WLWFQGXZIDYWQF-UHFFFAOYSA-N
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Description

(2,2-Dichlorocyclopropyl)benzene (DCPB) is an organic compound with a unique structure and a wide range of applications. It is a versatile molecule that can be used in chemical synthesis, as an intermediate in the production of pharmaceuticals, and as an additive in various industrial processes. DCPB is also used as an analytical tool to study the structure and function of proteins and other macromolecules.

Scientific Research Applications

Proton Magnetic Resonance Studies

(2,2-Dichlorocyclopropyl)benzene and related compounds have been studied using proton magnetic resonance spectroscopy. Hutton and Schaefer (1963) examined the temperature dependence of the spectra in different solvents, revealing complex formation with benzene. This research provides insights into the chemical behavior and molecular interactions of such compounds (Hutton & Schaefer, 1963).

Alkaline Alcoholysis and Chemical Synthesis

The compound has been used in chemical synthesis studies. Raskil’dina et al. (2021) explored the alkaline alcoholysis of gem-dichlorocyclopropane derivatives, including (2,2-dichlorocyclopropyl)benzene derivatives. This work contributes to understanding the chemical properties and potential applications in synthetic chemistry (Raskil’dina et al., 2021).

Cycloaddition Reactions

Compounds related to (2,2-dichlorocyclopropyl)benzene have been used in cycloaddition reactions. For example, Sridhar et al. (2000) describe the synthesis of such compounds and their Diels–Alder cycloaddition reactions, demonstrating the compound's utility in complex organic synthesis (Sridhar et al., 2000).

Catalytic Oxidation Studies

The catalytic oxidation of chlorinated benzenes, including derivatives of (2,2-dichlorocyclopropyl)benzene, has been researched. Studies by Lichtenberger and Amiridis (2004) have contributed to a better understanding of the oxidation mechanisms of these compounds, which is important for environmental and industrial applications (Lichtenberger & Amiridis, 2004).

Polymer Chemistry

The compound has applications in polymer chemistry. For instance, the synthesis of polyenaminonitrile, a precursor for polybenzoxazole, involves derivatives of (2,2-dichlorocyclopropyl)benzene. This research by Kim and Lee (2001) highlights its role in developing advanced polymeric materials (Kim & Lee, 2001).

properties

IUPAC Name

(2,2-dichlorocyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWFQGXZIDYWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299841
Record name 1,1-Dichloro-2-phenylcyclopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dichlorocyclopropyl)benzene

CAS RN

2415-80-7
Record name 1,1-Dichloro-2-phenylcyclopropane
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Record name 2,2-Dichlorocyclopropylbenzene
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Record name 2415-80-7
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Record name 1,1-Dichloro-2-phenylcyclopropane
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Record name 2,2-dichlorocyclopropylbenzene
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Synthesis routes and methods

Procedure details

312 g of styrene are reacted with chloroform as described in (I). Afer a post-reaction time of 5 hours, fractional distillation gives 45 g of styrene and 444 g of 2,2-dichloro-1-phenyl-cyclopropane of boiling point 103°-104° C./11 mm. This corresponds to 79.2% of theory or 93% based on styrene converted.
Quantity
312 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
( I )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
Q Shen, JP Walker, M Traetteberg - Journal of Molecular Structure, 2003 - Elsevier
The molecular structure of 2,2 dichlorocyclopropylbenzene has been investigated by theoretical calculations and gas-phase electron diffraction. Theoretical calculations at the HF, …
Number of citations: 4 www.sciencedirect.com
GZ Raskil'dina, GN Sakhabutdinova, AI Musin… - Russian Journal of …, 2021 - Springer
The dichlorocarbenation reaction has afforded gem-dichlorocyclopropane derivatives: (3-methyl-2,2-dichlorocyclopropyl)benzene, 2-(3-phenyl-2,2-dichlorocyclopropyl)-1,3-dioxolane, …
Number of citations: 2 link.springer.com
JE Thompson - 1961 - search.proquest.com
The* T effect of a methoxy groun in the ortho or para pc siti on increa ses the elec tron availability at the vinyl group, thereby increa sing the probabi lity of electronhi1ic attack at this site. …
Number of citations: 1 search.proquest.com
US Kuz'mina, GZ Raskil'Dina, DV Ishmetova… - Pharmaceutical …, 2022 - Springer
The cytotoxic properties of ethers, esters, and ketones containing gem-dichlorocyclopropane and/or 1,3-dioxacycloalkane fragments were studied in vitro using normal human …
Number of citations: 7 link.springer.com
GZ Raskil'dina, YG Borisova, LV Spirikhin… - Russian Chemical …, 2019 - Springer
The Prins reaction and cyclopropanation of the light fraction obtained by distillation of the technical grade divinylbenzene and consisting of a mixture of 1,3- and 1,4-divinylbenzenes …
Number of citations: 7 link.springer.com
GZ Raskil'dina, YG Borisova, SA Grabovskii… - Advances in synthesis …, 2019 - elibrary.ru
Products based on gem-dichlorocyclopropylketone are promising syntons for the production of biologically active and medicinal compounds [1]. A possible approach to its synthesis can …
Number of citations: 0 elibrary.ru
Y Kusuyama, T Kagosaku, T Hasegawa - Bulletin of the Chemical …, 1990 - jlc.jst.go.jp
Carbon-13 chemical shifts have been measured for the cyclopropyl carbon atoms of twenty one p- substituted (cis- and trans-2-chlorocyclopropyl)benzenes. The substituent induced …
Number of citations: 8 jlc.jst.go.jp
WF Reynolds, RH Kohler, GK Hamer - Tetrahedron Letters, 1976 - Elsevier
An inverse substituent dependence (ie NO, derivative to high field of NH,) has been noted for the methyl 13C chemical shifts for a series of compounds Z-CSH4Y (CH3) 3 (Y= C, Si, Gel'. …
Number of citations: 30 www.sciencedirect.com
E Hirota, K Kuchitsu, T Steimle, J Vogt… - … Containing Three or Four …, 2014 - Springer
Structure Data of Free Polyatomic Molecules 355 176 CAS RN: 2415-80-7 C9H8Cl2 (2,2-Dichlorocyclopropyl)benzene C1 ED, ab initio Page 1 Structure Data of Free Polyatomic Molecules 355 Landolt-Börnstein …
Number of citations: 0 link.springer.com
WJ DALE, PE SWARTZENTRUBER - The Journal of Organic …, 1959 - ACS Publications
Optimum experimental conditions havebeen determined for the reaction of styrene with dichlorocarbene. Under the conditions described, a 76% yield of (2, 2-dichlorocyclopropyl) …
Number of citations: 43 pubs.acs.org

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